molecular formula C₂₄H₃₃NO B1145488 5,6-Dihydroabiraterone CAS No. 219843-75-1

5,6-Dihydroabiraterone

カタログ番号 B1145488
CAS番号: 219843-75-1
分子量: 351.52
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally related to 5,6-Dihydroabiraterone involves intricate chemical reactions designed to introduce or modify specific functionalities. For instance, the synthesis of 5,6-dihydrodibenzo[b,h][1,6]naphthyridines showcased a method involving CuBr2 catalyzed intramolecular [4+2] hetero-Diels-Alder reactions, demonstrating the complexity and precision required in synthesizing such molecules (Muthukrishnan et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is often performed using X-ray crystallography and spectroscopy techniques, providing detailed insights into the arrangement of atoms within the molecule. For example, the crystal structure of 6,7-dihydro-5a,7a,13,14-tetraaza-pentaphene-5,8-dione was determined to investigate its potential as an antiproliferative agent, highlighting the importance of structural analysis in understanding the function of complex molecules (Guillon et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving compounds like 5,6-Dihydroabiraterone can be diverse, with each reaction providing unique properties to the compound. For instance, the selective synthesis of 5,6-disubstituted 3-methyl-2(2H)-pyranones demonstrated the intricacies of chemical reactions aimed at achieving specific molecular configurations (Biagetti et al., 2002).

Physical Properties Analysis

The physical properties of compounds like 5,6-Dihydroabiraterone, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are typically assessed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although specific studies on 5,6-Dihydroabiraterone were not identified in this search.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and degradation pathways, are vital for comprehending the compound's potential applications and safety profile. Studies like the synthesis and kinetic study of the deamination of cis diastereomers of 5,6-dihydroxy-5,6-dihydro-5-methyl-2'-deoxycytidine provide insights into the chemical behavior of structurally complex molecules (Bienvenu & Cadet, 1996).

科学的研究の応用

Mode and Mechanism of Action

The research on compounds similar to 5,6-Dihydroabiraterone, such as 5,6-dihydroxytryptamine (5,6-DHT), has contributed significantly to understanding the selective reduction in brain serotonin content and its implications on neurotoxicity. Initial studies demonstrated that 5,6-DHT could selectively degrade serotonin neurons but also highlighted its limitations due to non-specific cytotoxicity, leading to the exploration of alternative compounds with less general cytotoxicity (Baumgarten et al., 1978).

Pharmacokinetics and Pharmacodynamics

The exploration of fluoropyrimidines, a class of drugs to which 5,6-Dihydroabiraterone is related, emphasizes the importance of understanding the pharmacokinetics and pharmacodynamics of these compounds. The review by Milano et al. (2004) sheds light on the metabolic activation and biomodulation ability of different 5-fluorouracil (5-FU) prodrugs, underlining the necessity for further clinical studies incorporating tumor predictive markers for optimizing treatment protocols with these compounds (Milano, Ferrero, & François, 2004).

Clinical Applications and Toxicity Management

The clinical relevance of fluoropyrimidines, particularly in the context of their application in treating various malignancies and managing associated toxicities, is highlighted in the review of oral prodrugs of 5-FU, including capecitabine, UFT, and S-1. This review presents a detailed analysis of the metabolic pathways of 5-FU, emphasizing the necessity of understanding these pathways to improve the therapeutic effectiveness and manage the toxicity of these drugs (Malet-Martino & Martino, 2002).

Future Directions in Drug Development

The lessons learned from AstraZeneca's drug pipeline review propose a framework based on technical determinants of project success and pipeline quality, offering a valuable perspective for guiding future research and development in the pharmaceutical industry. This framework emphasizes the importance of selecting the right targets, patients, tissues, safety profiles, and commercial potential to improve R&D productivity, which is critical for the development of new therapeutic products, including those related to 5,6-Dihydroabiraterone (Cook et al., 2014).

Safety And Hazards

5,6-Dihydroabiraterone is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician . If swallowed, rinse mouth with water and consult a physician .

特性

CAS番号

219843-75-1

製品名

5,6-Dihydroabiraterone

分子式

C₂₄H₃₃NO

分子量

351.52

同義語

(3S,5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;  (3β,5α)-17-(3-Pyridinyl)-androst-16-en-3-ol;  _x000B_

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。